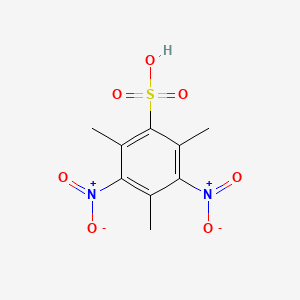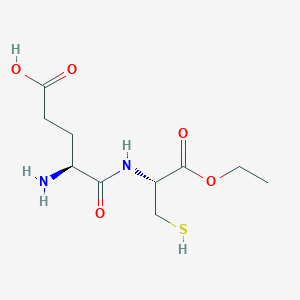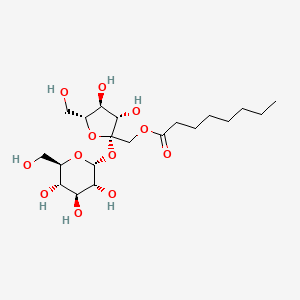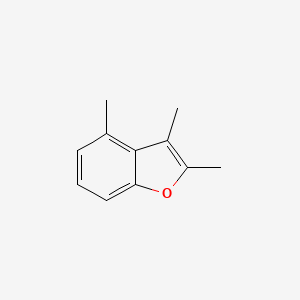
2,3,4-Trimethyl-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethyl-1-benzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring The presence of three methyl groups at positions 2, 3, and 4 on the benzofuran ring distinguishes this compound from other benzofuran derivatives
Vorbereitungsmethoden
The synthesis of 2,3,4-Trimethyl-1-benzofuran typically involves the cyclization of appropriately substituted benzene rings. One common method is the intramolecular Friedel–Crafts reaction, which uses phosphoric acid as a catalyst. This method exhibits good functional group tolerance for both electron-withdrawing and electron-donating groups . Another approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods often employ catalytic strategies to enhance yield and efficiency .
Analyse Chemischer Reaktionen
2,3,4-Trimethyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the benzofuran ring. Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethyl-1-benzofuran has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,4-Trimethyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives inhibit enzyme activity by binding to active sites, thereby blocking substrate access . This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific derivative and its structural modifications.
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trimethyl-1-benzofuran can be compared with other benzofuran derivatives, such as:
2-Methylbenzofuran: Lacks the additional methyl groups at positions 3 and 4, resulting in different chemical properties and reactivity.
3,4-Dimethylbenzofuran: Similar to this compound but lacks the methyl group at position 2, affecting its steric and electronic properties.
Benzofuran: The parent compound without any methyl substitutions, which significantly alters its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
21417-74-3 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2,3,4-trimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-7-5-4-6-10-11(7)8(2)9(3)12-10/h4-6H,1-3H3 |
InChI-Schlüssel |
PDAZUVFEBAQYCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(OC2=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


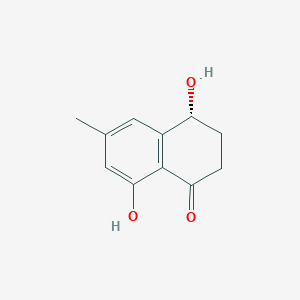

![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
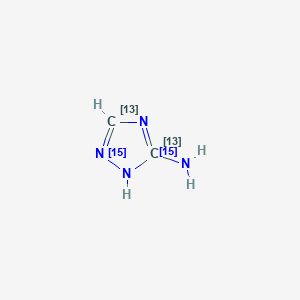
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate](/img/structure/B13817094.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)

